5-Methyl-6-(trifluoromethyl)pyridine-3-thiol
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Overview
Description
5-Methyl-6-(trifluoromethyl)pyridine-3-thiol is a heterocyclic compound that features a pyridine ring substituted with a methyl group at the 5-position, a trifluoromethyl group at the 6-position, and a thiol group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of pyridine derivatives, which involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonyl chloride under radical conditions . The thiol group can be introduced through nucleophilic substitution reactions using thiolating agents like thiourea or thiolates .
Industrial Production Methods
Industrial production of 5-Methyl-6-(trifluoromethyl)pyridine-3-thiol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors for better control over reaction parameters and improved safety . The choice of solvents, catalysts, and purification methods are crucial in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-6-(trifluoromethyl)pyridine-3-thiol undergoes various chemical reactions, including:
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Strong bases (e.g., sodium hydride), nucleophiles (e.g., thiolates).
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Methyl-6-(trifluoromethyl)pyridine-3-thiol has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Methyl-6-(trifluoromethyl)pyridine-3-thiol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes . The thiol group can form covalent bonds with target proteins, potentially inhibiting their function . These interactions can disrupt various biological processes, leading to the compound’s bioactivity.
Comparison with Similar Compounds
Similar Compounds
- 5-(trifluoromethyl)pyridine-2-thiol
- 6-(trifluoromethyl)pyridine-3-methanol
- 6-(trifluoromethyl)pyridine-3-carboxaldehyde
Uniqueness
5-Methyl-6-(trifluoromethyl)pyridine-3-thiol is unique due to the presence of both a trifluoromethyl group and a thiol group on the pyridine ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the thiol group provides a reactive site for further chemical modifications .
Properties
Molecular Formula |
C7H6F3NS |
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Molecular Weight |
193.19 g/mol |
IUPAC Name |
5-methyl-6-(trifluoromethyl)pyridine-3-thiol |
InChI |
InChI=1S/C7H6F3NS/c1-4-2-5(12)3-11-6(4)7(8,9)10/h2-3,12H,1H3 |
InChI Key |
BZHIBOIEZOZUIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1C(F)(F)F)S |
Origin of Product |
United States |
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